1,4-Diazepane Ring vs. Piperazine Ring: 3.6–8-Fold Potency Advantage in Histamine H3 Receptor Functional Antagonism
In a systematic matched-pair analysis of spirofused histamine H3 receptor (H3R) antagonists, compounds incorporating the 1,4-diazepane ring demonstrated significantly greater functional antagonist potency than their piperazine counterparts. Specifically, N-1,4-cyclobutyl diazepane analogue 37c displayed GTPγS IC50 = 4.0 nM, while matched pairs with the diazepane ring (41e and 41f series) achieved GTPγS IC50 values of 3.6 nM and 2.6 nM. In contrast, the corresponding N-1,4-cyclobutyl piperazine analogues 41e and 41f exhibited substantially weaker potency with GTPγS IC50 = 13 nM and 21 nM, respectively [1]. This represents a 3.6-fold (13 vs. 3.6 nM) to 8.1-fold (21 vs. 2.6 nM) potency advantage for the diazepane ring system. The authors noted that replacement of the piperazine ring with piperidine led to an even more dramatic potency loss (GTPγS IC50 = 340 nM), underscoring the critical role of the diazepane scaffold's spatial geometry [1].
| Evidence Dimension | Functional antagonist potency at human histamine H3 receptor (GTPγS binding assay) |
|---|---|
| Target Compound Data | 1,4-Diazepane-containing matched pairs: GTPγS IC50 = 3.6 nM (41e diazepane series) and 2.6 nM (41f diazepane series) |
| Comparator Or Baseline | N-1,4-cyclobutyl piperazine matched pairs: GTPγS IC50 = 13 nM (41e piperazine) and 21 nM (41f piperazine) |
| Quantified Difference | Approximately 3.6-fold (13/3.6) and 8.1-fold (21/2.6) lower potency for piperazine vs. diazepane |
| Conditions | CHO-K1 cells stably transfected with long-form human H3 receptor (445 aa); [35S]GTPγS binding assay; n > 2; standard error < 20% |
Why This Matters
This direct quantitative evidence demonstrates that the 1,4-diazepane ring is not interchangeable with piperazine in drug discovery programs targeting GPCRs; selecting a piperazine building block may result in a 4–8-fold loss of functional potency.
- [1] Brown, D. G.; Bernstein, P. R.; Griffin, A.; et al. Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition. J. Med. Chem. 2014, 57 (3), 733–758. View Source
